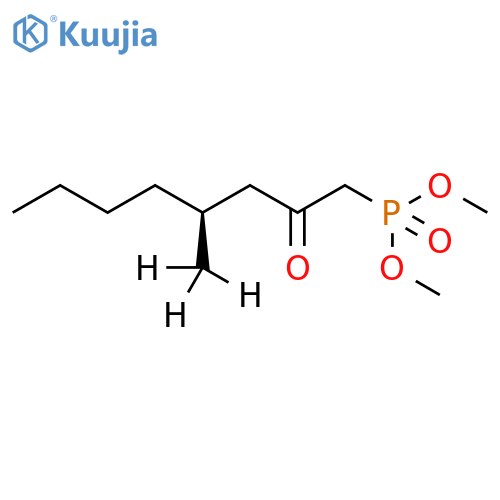Cas no 1329642-51-4 (Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3)

1329642-51-4 structure
商品名:Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 化学的及び物理的性質
名前と識別子
-
- Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
- (S)-(4-Methyl-2-oxooctyl)phosphonic Acid DiMethyl Ester-d3
- [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid DiMethyl Ester-d3
- (S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3; [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3;
- 1329642-51-4
-
- インチ: 1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1
- InChIKey: OGGRBKUQRPKXIC-JTQLQIEISA-N
- ほほえんだ: P(=O)(OC)(OC)CC(=O)C[C@@H](C([H])([H])[H])CCCC
計算された属性
- せいみつぶんしりょう: 253.15222645g/mol
- どういたいしつりょう: 253.15222645g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D474752-250mg |
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 |
1329642-51-4 | 250mg |
$ 1499.00 | 2023-09-07 | ||
| TRC | D474752-25mg |
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 |
1329642-51-4 | 25mg |
$ 190.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-496648-25 mg |
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, |
1329642-51-4 | 25mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-496648-25mg |
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, |
1329642-51-4 | 25mg |
¥2708.00 | 2023-09-05 |
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
1329642-51-4 (Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
